1-ethyl-5-iodo-4-methyl-1H-imidazole
Description
Historical Context and Evolution of Imidazole (B134444) Chemistry in Academic Research
The journey of imidazole chemistry began in the 19th century, with the first synthesis of the parent imidazole ring reported by Heinrich Debus in 1858. myskinrecipes.comresearchgate.net Initially named "glyoxaline," it was prepared by the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. researchgate.net This discovery laid the groundwork for over a century and a half of research into the synthesis, properties, and applications of imidazole derivatives.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a fundamental component of many biologically essential molecules. For instance, the amino acid histidine features an imidazole side chain that plays a crucial role in the structure and function of numerous proteins and enzymes, including hemoglobin. myskinrecipes.com Furthermore, the purine (B94841) bases, adenine (B156593) and guanine, which are fundamental building blocks of DNA and RNA, contain a fused imidazole ring. researchgate.net
The 20th century witnessed a surge of interest in synthetic imidazole derivatives, leading to the development of numerous pharmaceuticals. The discovery of drugs like cimetidine, an H2 receptor antagonist for treating stomach ulcers, highlighted the therapeutic potential of functionally substituted imidazoles and spurred further research into this versatile scaffold. researchgate.net Today, academic research continues to explore novel synthetic methodologies for creating diverse imidazole libraries and investigating their potential in areas ranging from medicinal chemistry to materials science. researchgate.net
Fundamental Significance of Halogenated Heterocycles as Synthetic Platforms
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the heterocyclic ring, are of paramount importance in synthetic organic chemistry. chemicalbook.com The presence of a halogen atom significantly influences the electronic properties of the heterocyclic ring and provides a reactive "handle" for further chemical transformations.
The carbon-halogen bond in these compounds can be readily cleaved and replaced with other functional groups through various reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This synthetic versatility allows for the construction of complex molecular architectures from relatively simple halogenated precursors. researchgate.net
Iodinated heterocycles, such as 1-ethyl-5-iodo-4-methyl-1H-imidazole, are particularly valuable in this regard. The carbon-iodine bond is generally the most reactive among the carbon-halogen bonds, enabling coupling reactions to occur under milder conditions. This reactivity makes iodo-heterocycles highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemsrc.com The strategic introduction of an iodine atom onto a heterocyclic core opens up a wide array of possibilities for molecular elaboration and the generation of novel chemical entities.
Overview of N-Alkylimidazole Derivatives: Structural Diversity and Research Prominence
The substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring with an alkyl group gives rise to N-alkylimidazole derivatives. This modification significantly impacts the physical and chemical properties of the molecule. For instance, N-alkylation prevents the tautomerism observed in N-unsubstituted imidazoles and can alter the compound's solubility, basicity, and biological activity.
Research has shown that the nature and size of the N-alkyl substituent can have a profound effect on the biological properties of the resulting compound. Studies on various N-alkylated imidazoles have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govgoogle.com For example, some research has indicated that the antibacterial efficacy of certain 1-alkylimidazole derivatives increases with the length of the alkyl chain up to a certain point. nih.gov
The synthesis of N-alkylimidazole derivatives is typically achieved through the reaction of an imidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The regioselectivity of this reaction can sometimes be a challenge, leading to the formation of both 1- and 3-substituted products, depending on the reaction conditions and the substitution pattern of the imidazole ring.
The Unique Positioning of this compound as a Research Target
The Imidazole Core: A robust aromatic system with a rich history in medicinal chemistry.
The N-Ethyl Group: This substituent imparts specific physical properties and directs the regiochemistry of certain reactions.
The 5-Iodo Substituent: A highly versatile functional group for synthetic transformations, particularly cross-coupling reactions.
The 4-Methyl Group: This group can influence the electronic properties of the ring and may provide steric effects that can be exploited in synthesis or molecular recognition.
The presence of both a reactive iodine atom and an N-alkyl group makes this compound a potentially valuable building block in combinatorial chemistry and drug discovery programs. It could serve as a scaffold for the synthesis of a library of more complex molecules by leveraging the reactivity of the C-I bond.
Scope and Objectives of Academic Research Pertaining to this compound
Given the lack of dedicated studies on this specific compound, the scope and objectives of future academic research would likely focus on several key areas:
Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and high-yielding synthesis of this compound. This would likely involve the N-ethylation of 4-methylimidazole (B133652) followed by a regioselective iodination, or the iodination of 4-methylimidazole followed by N-ethylation. The optimization of reaction conditions to ensure high regioselectivity would be a critical aspect of this research.
Exploration of its Synthetic Utility: A significant area of investigation would be the use of this compound as a platform for generating novel, more complex imidazole derivatives. Research would likely focus on employing this compound in various cross-coupling reactions to introduce a diverse range of substituents at the 5-position of the imidazole ring.
Investigation of its Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties would be essential. This would include determining its solubility, pKa, and spectroscopic data (NMR, IR, Mass Spectrometry). Computational studies could also be employed to understand its electronic structure and predict its reactivity.
Preliminary Biological Screening: Given the broad range of biological activities associated with substituted imidazoles, a key objective would be to screen this compound and its derivatives for potential pharmacological effects. This could include assays for antibacterial, antifungal, anticancer, or other therapeutic activities.
The following table provides a hypothetical overview of the kind of data that would be sought in such research endeavors.
| Property | Investigated Aspect |
| Synthesis | Optimization of N-ethylation and iodination reactions, investigation of regioselectivity, and scalability of the synthetic route. |
| Reactivity | Performance in Suzuki, Heck, Sonogashira, and other cross-coupling reactions; exploration of other transformations of the C-I bond. |
| Physicochemical | Determination of melting point, boiling point, solubility in various solvents, pKa, and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS). |
| Biological Activity | In vitro screening against a panel of bacterial and fungal strains, cytotoxicity assays against various cancer cell lines, and potentially other targeted biological assays. |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-iodo-4-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQQZSDHKRXPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Ethyl 5 Iodo 4 Methyl 1h Imidazole and Its Precursors
Classical and Contemporary Approaches to Imidazole (B134444) Core Construction
The synthesis of the precursor, 1-ethyl-4-methyl-1H-imidazole, relies on established and modern methods for forming the imidazole ring. These strategies are crucial for creating the necessary scaffold before the introduction of the iodine atom.
Multi-Component Condensation Reactions for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted imidazoles, in a single step from three or more starting materials. researchgate.netlupinepublishers.com These one-pot syntheses are valued for their high atom economy, operational simplicity, and the ability to generate molecular diversity. lupinepublishers.combepls.com
The Radiszewski synthesis and its modern variations represent a cornerstone of imidazole synthesis. This approach typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For tetrasubstituted imidazoles, a primary amine is also included. researchgate.netlupinepublishers.com A variety of catalysts have been employed to promote these reactions under milder conditions and improve yields. researchgate.net For instance, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netisca.me Other catalysts, such as sulphamic acid under microwave irradiation, also provide an eco-friendly and efficient route to highly substituted imidazoles. bepls.com
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate, (+/-) Primary Amine | Mild conditions, good yields, inexpensive. | researchgate.netisca.me |
| Sulphamic Acid / Microwave | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Eco-friendly, rapid, high yields. | bepls.com |
| DABCO | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate or Amine | Simple, efficient, good to excellent yields. | researchgate.net |
| Glacial Acetic Acid (Solvent) | Benzil, Aldehydes, Anilines, Ammonium Acetate | Straightforward condensation method. | lupinepublishers.com |
Cyclization Pathways for Imidazole Ring Formation
Beyond multi-component reactions, various cyclization pathways offer alternative routes to the imidazole core. These methods often involve the formation of one or two bonds in a stepwise manner to close the ring.
A prominent strategy involves the use of N-propargylamines as versatile building blocks. These compounds can react with various partners to construct the imidazole ring with high regioselectivity. rsc.org For example, a one-pot, two-step, three-component reaction between N-propargylamines, terminal alkynes, and N-sulfonyl azides can afford tetrasubstituted imidazoles. rsc.org Another approach utilizes the cyclization of amido-nitriles, which can proceed under mild conditions to yield disubstituted imidazoles. rsc.org This reaction is catalyzed by nickel and is tolerant of various functional groups. rsc.org
Density functional theory (DFT) studies have also shed light on imidazole-catalyzed cyclization reactions, such as in depsipeptide synthesis. nih.gov These studies reveal that imidazole can act as a catalyst by facilitating a concerted deprotonation and nucleophilic attack, a mechanism that highlights the fundamental reactivity of the imidazole moiety itself in promoting ring-closing reactions. nih.gov
Denitrogenative Transformations in Imidazole Synthesis
A more contemporary and innovative approach to imidazole synthesis involves the denitrogenative transformation of other heterocyclic rings. Specifically, 5-amino-1,2,3-triazoles can serve as precursors to 2-substituted 1H-imidazole derivatives. mdpi.comcolab.wsnih.gov
This method proceeds via an acid-mediated transformation. The process includes the intramolecular cyclization of a 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivative, followed by the opening of the triazole ring. mdpi.com This ring-opening step generates a carbene intermediate in situ, which then undergoes insertion into the O-H bond of an alcohol, ultimately leading to the formation of the functionalized imidazole ring. mdpi.comcolab.ws This pathway represents an efficient and novel route for accessing biologically relevant imidazole structures. mdpi.com
Regioselective Introduction of the Iodo Substituent
Once the 1-ethyl-4-methyl-1H-imidazole core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C-5 position. The electronic nature of the imidazole ring makes it susceptible to electrophilic attack, typically at the 4- and 5-positions. globalresearchonline.net
Electrophilic Iodination of Imidazole Derivatives
Electrophilic iodination is a common method for introducing iodine onto aromatic and heteroaromatic rings. Various reagents and conditions have been developed to achieve this transformation on imidazole derivatives.
Common iodinating agents include molecular iodine (I₂) paired with an oxidizing agent. For example, a metal-free method for the iodination of imidazo[1,2-α]pyridines uses I₂ with tert-butyl hydroperoxide (TBHP) as the oxidant, accelerated by ultrasound. nih.govacs.org Other systems, such as potassium iodide (KI) with hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) in acetic acid (AcOH), have proven effective for the iodination of electron-deficient nitroimidazoles, yielding 4-nitro-5-iodoimidazoles in high yields. tandfonline.com N-Iodosuccinimide (NIS) is another widely used electrophilic iodine source, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org
| Iodinating System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| I₂ / TBHP / Ultrasound | Imidazo[1,2-α]pyridines | Metal-free, environmentally friendly, rapid. | nih.govacs.org |
| KI / HNO₃ / AcOH | 4-Nitroimidazoles | High-yielding for electron-deficient imidazoles. | tandfonline.com |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Electron-rich arenes | Mild conditions, short reaction times. | organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Electron-rich arenes, imidazoles | Mild conditions, applicable to a wide range of substrates. | organic-chemistry.org |
Directed Iodination Techniques for Specific Positions (e.g., C-5)
Achieving high regioselectivity, especially for a specific position like C-5, can be challenging. Directed C-H functionalization offers a powerful solution to this problem. These techniques utilize a directing group attached to the molecule, which coordinates to a metal catalyst and guides the reaction to a specific, often sterically hindered, C-H bond.
Palladium(II)-catalyzed C-H iodination is a prominent example. Using a weakly coordinating amide auxiliary, it is possible to direct the iodination to the ortho-position of an aromatic ring using molecular iodine (I₂) as the sole oxidant. nih.gov This strategy has been successfully applied to a wide range of heterocycles, including imidazoles. nih.gov The success of this method relies on the combination of the directing group to promote C-H activation and an iodide scavenger to facilitate the catalytic cycle. nih.gov While direct application to 1-ethyl-4-methyl-1H-imidazole would require installation of a directing group, the principle demonstrates a powerful strategy for achieving positional control.
Other methods for achieving regioselectivity have also been developed. For instance, an efficient and highly regioselective C5-H direct iodination of indoles has been reported, which proceeds under mild, metal-free conditions. researchgate.net Although developed for indoles, such strategies for controlling regioselectivity on heterocyclic systems are conceptually relevant for achieving the desired C-5 iodination on the imidazole core.
Optimization of Iodination Protocols for High Yields and Selectivity
The introduction of an iodine atom onto the imidazole ring is a pivotal step in the synthesis of the target compound. Achieving high yields and regioselectivity is paramount. The direct iodination of a pre-existing 1-ethyl-4-methyl-1H-imidazole or the iodination of 4-methyl-1H-imidazole followed by N-ethylation are two viable pathways.
Key iodinating reagents include molecular iodine (I₂) in the presence of a base and N-iodosuccinimide (NIS). The choice of solvent and base plays a crucial role in the reaction's efficiency and selectivity. For instance, the use of I₂ with a base like sodium hydroxide (B78521) in an aqueous or dioxane medium is a common method for the iodination of imidazoles. Optimization of this protocol often involves adjusting the stoichiometry of the reagents, reaction temperature, and time to maximize the yield of the desired mono-iodinated product and minimize the formation of di-iodinated byproducts.
A detailed procedure for the di-iodination of imidazole to form 4,5-diiodo-1H-imidazole involves dissolving imidazole in an aqueous sodium hydroxide solution and then adding a solution of iodine and potassium iodide. After stirring, the product is precipitated by adjusting the pH. nih.govorgsyn.org This method can be adapted for the mono-iodination of substituted imidazoles by carefully controlling the stoichiometry of the iodinating agent.
The table below summarizes typical conditions for the synthesis of a key di-iodinated intermediate, which can be selectively deiodinated to provide mono-iodo imidazoles.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | I₂, NaOH | Water/THF | Room Temp | 1 | - | google.com |
| Imidazole | I₂, KI, NaOH | Water | 0 - 20 | 6 | 70.2 (of 4-iodo-1H-imidazole after deiodination) | google.com |
| Imidazole | I₂, KOH | - | Room Temp | 3 | 71.2 | google.com |
| Imidazole | I₂, NaOH | Water | 24 | 3 | 59 | orgsyn.org |
This table presents data for the synthesis of iodo-imidazole precursors.
Strategies for N-Alkylation and Control of Regiochemistry
N-alkylation of unsymmetrically substituted imidazoles, such as 5-iodo-4-methyl-1H-imidazole, presents a significant challenge due to the potential for the formation of two constitutional isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, the solvent, and the presence or absence of a base. otago.ac.nz
The introduction of the ethyl group at the N-1 position is typically achieved by reacting the corresponding NH-imidazole precursor with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide.
The choice of solvent can significantly impact the regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. Studies on the N-alkylation of substituted imidazoles have shown that in basic media, the alkylation generally occurs at the more sterically accessible nitrogen atom. otago.ac.nz For 5-iodo-4-methyl-1H-imidazole, the N-1 position is generally favored due to the steric hindrance posed by the adjacent methyl group at C-4.
During the N-alkylation of 4(5)-substituted imidazoles, the formation of a mixture of 1,4- and 1,5-disubstituted isomers is a common problem. reddit.com The ratio of these isomers can be influenced by thermodynamic and kinetic factors. In some cases, isomerization of the less stable isomer to the more stable one can be achieved under specific reaction conditions, such as heating in the presence of an alkylating agent. lookchem.com Careful optimization of the reaction conditions, including temperature and reaction time, is crucial to control the isomeric ratio and obtain the desired product in high purity.
Synthesis of Key Intermediates (e.g., 4,5-diiodo-1H-imidazole, 5-iodo-1-methylimidazole)
4,5-Diiodo-1H-imidazole : This compound is a versatile precursor that can be selectively functionalized. A scalable, multigram synthesis has been reported where imidazole is treated with iodine and potassium iodide in an aqueous solution of sodium hydroxide. nih.govorgsyn.org The reaction proceeds by dropwise addition of the iodine solution to the imidazole solution, followed by stirring and acidification to precipitate the product. nih.gov The crude product is then purified by recrystallization. A patent describes a similar procedure using imidazole, iodine, and sodium hydroxide in a water/tetrahydrofuran solvent system, which is suitable for large-scale production. google.com
| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4(5)-Iodoimidazole | Methyl Iodide | NaH | THF | - | - | lookchem.com |
| Imidazole (multi-step) | - | - | - | - | 73 (overall) | researchgate.net |
This table presents data for the synthesis of a methylated iodo-imidazole precursor.
Development of Scalable and Sustainable Synthetic Routes for 1-Ethyl-5-iodo-4-methyl-1H-imidazole
The development of scalable and sustainable synthetic routes is of paramount importance for the practical application of chemical compounds. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.
For the N-alkylation step, sustainable methods are being explored to replace traditional volatile organic solvents and hazardous reagents. One such approach is the use of green solvents like propylene (B89431) carbonate, which can act as both the reagent and the solvent, eliminating the need for genotoxic alkyl halides. nih.govmdpi.com Water is another green solvent that has been utilized for the synthesis of S-heterocyclic compounds and can be explored for imidazole synthesis. nih.gov
The use of solid-supported catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reusability, contributing to a more sustainable process. For instance, the vapor-phase alkylation of 4(5)-methylimidazole with methanol (B129727) over Y-zeolites has been shown to selectively produce 1,5-dimethylimidazole. rsc.org Similar strategies could be adapted for N-ethylation.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of substituted imidazoles. derpharmachemica.com These sustainable approaches, when applied to the synthesis of this compound, can lead to more environmentally friendly and economically viable production methods.
Spectroscopic and Structural Elucidation of 1 Ethyl 5 Iodo 4 Methyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-ethyl-5-iodo-4-methyl-1H-imidazole, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively.
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group, the methyl group, and the imidazole (B134444) ring.
Ethyl Group: The ethyl group would exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons would likely be in the range of 3.8-4.2 ppm, influenced by the adjacent nitrogen atom of the imidazole ring. The methyl protons of the ethyl group would be expected to appear further upfield, typically around 1.3-1.5 ppm.
Methyl Group: The methyl group attached to the imidazole ring at the C4 position would appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would likely be in the range of 2.0-2.5 ppm.
Imidazole Ring Proton: The single proton on the imidazole ring (at the C2 position) would also appear as a singlet. Its chemical shift would be expected to be in the downfield region, typically between 7.0 and 8.0 ppm, due to the aromatic nature of the imidazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole-H (C2) | 7.0 - 8.0 | Singlet |
| Ethyl -CH₂- | 3.8 - 4.2 | Quartet |
| Ring -CH₃ (C4) | 2.0 - 2.5 | Singlet |
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Imidazole Ring Carbons: Three signals would be expected for the carbon atoms of the imidazole ring (C2, C4, and C5). The C2 carbon, situated between two nitrogen atoms, would likely have a chemical shift in the range of 135-145 ppm. The C4 and C5 carbons would have distinct chemical shifts due to the different substituents (methyl and iodo). The carbon bearing the iodine atom (C5) would be significantly shielded, appearing at a lower chemical shift, potentially in the range of 80-100 ppm. The C4 carbon, attached to the methyl group, would be expected around 125-135 ppm.
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group would be expected to resonate around 40-45 ppm, while the methyl carbon (-CH₃) would be found further upfield, typically between 15 and 20 ppm.
Methyl Group Carbon: The carbon of the methyl group attached to the imidazole ring would likely have a chemical shift in the range of 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 135 - 145 |
| C4 | 125 - 135 |
| C5 | 80 - 100 |
| Ethyl -CH₂- | 40 - 45 |
| Ethyl -CH₃ | 15 - 20 |
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. The calculated exact mass for the molecular formula C₆H₉IN₂ is 249.9810 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.
In an electron ionization (EI) mass spectrum, the molecule would be expected to undergo fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed at m/z 250.
Key fragmentation pathways would likely involve:
Loss of the ethyl group: A significant fragment would be expected at m/z 221, corresponding to the loss of an ethyl radical (•CH₂CH₃).
Loss of iodine: A fragment corresponding to the loss of an iodine atom would result in a peak at m/z 123.
Cleavage of the imidazole ring: Various smaller fragments would be produced from the cleavage of the imidazole ring, though predicting their exact masses and relative abundances without experimental data is speculative.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 250 | [M]⁺ (Molecular Ion) |
| 221 | [M - CH₂CH₃]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a compound by probing its vibrational modes. For this compound, the spectra would be characterized by contributions from the imidazole ring, the ethyl and methyl substituents, and the carbon-iodine bond.
The interpretation of these spectra can be aided by computational studies, such as Density Functional Theory (DFT) calculations, which are often used to predict vibrational wavenumbers and intensities for molecules where experimental data is scarce. nih.govresearchgate.net
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display a series of characteristic absorption bands. The high-wavenumber region (around 3000-3150 cm⁻¹) would feature C-H stretching vibrations of the imidazole ring and the aliphatic C-H stretches of the ethyl and methyl groups. The C=C and C=N stretching vibrations of the imidazole ring typically appear in the 1450-1600 cm⁻¹ region. ijrar.org The in-plane and out-of-plane bending vibrations of the C-H bonds of the ring and the substituents would be found in the fingerprint region (below 1500 cm⁻¹). The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the imidazole ring are also expected to be Raman active. Due to the polarizability of the C-I bond, the C-I stretching vibration may give rise to a noticeable signal in the Raman spectrum. Computational studies on related molecules like imidazole-2-carboxaldehyde have shown that simulated Raman spectra can be a powerful tool in assigning vibrational modes. researchgate.net
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C-H stretching (imidazole ring) | 3100 - 3150 | |
| C-H stretching (ethyl & methyl) | 2850 - 3000 | |
| C=N stretching (imidazole ring) | 1550 - 1600 | |
| C=C stretching (imidazole ring) | 1450 - 1500 | |
| CH₂ scissoring (ethyl) | ~1460 | |
| CH₃ bending (methyl & ethyl) | 1375 - 1450 | |
| Imidazole ring breathing | 1000 - 1300 | A complex series of bands involving ring stretching and bending. |
| C-N stretching (imidazole ring) | 1200 - 1300 | |
| C-I stretching | 500 - 600 |
This table presents expected ranges based on typical values for substituted imidazoles and related organic compounds.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Although the crystal structure for the title compound is not available, studies on other substituted imidazoles, such as 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, reveal important structural features common to this class of compounds. sapub.org For instance, the imidazole ring is typically planar, and the substituents are positioned accordingly.
Anticipated Structural Parameters for this compound
| Parameter | Expected Value | Notes |
| C-I Bond Length | ~2.10 Å | Based on typical C(sp²)-I bond lengths. |
| C-N Bond Lengths (ring) | 1.32 - 1.38 Å | |
| C-C Bond Length (ring) | ~1.36 Å | |
| Imidazole Ring | Planar | |
| Intermolecular Interactions | π-stacking, van der Waals forces, weak C-H···N interactions | These interactions would govern the supramolecular assembly in the solid state. |
This table provides expected values based on known structures of related imidazole derivatives.
Applications of 1 Ethyl 5 Iodo 4 Methyl 1h Imidazole in Advanced Materials and Catalysis Research
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The strategic placement of functional groups on the 1-ethyl-5-iodo-4-methyl-1H-imidazole ring makes it a valuable intermediate in organic synthesis. The iodo-substituent is particularly important, serving as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is foundational to its role as a versatile building block.
Key Synthetic Transformations:
Cross-Coupling Reactions: The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the direct attachment of aryl, vinyl, or alkynyl groups at the 5-position of the imidazole (B134444) core, enabling the construction of complex molecular scaffolds.
Lithiation and Subsequent Electrophilic Quench: The iodo-group can be exchanged with lithium via metal-halogen exchange to generate a potent nucleophile. This lithiated intermediate can then react with a wide range of electrophiles, introducing diverse functional groups.
Functionalization of the Methyl Group: The methyl group at the C4 position can also be a site for further chemical modification, such as through oxidation to a carboxylic acid or halogenation, further expanding its synthetic utility.
The use of substituted imidazoles as core structures is a well-established strategy in medicinal chemistry and materials science. For instance, 1,5-disubstituted imidazole-4-carboxylates serve as key structural motifs in various biologically active compounds and are often synthesized from versatile precursors. nih.gov The ability to selectively functionalize this compound at multiple positions allows for the systematic development of structure-activity relationships in drug discovery programs and the fine-tuning of electronic and steric properties in materials applications.
Role in the Design and Synthesis of Imidazole-Based Ligands for Metal Complexes
The imidazole moiety is a ubiquitous coordinating ligand in bioinorganic chemistry and catalysis due to the excellent σ-donating properties of its nitrogen atoms. This compound serves as a precursor for a variety of sophisticated ligands designed for specific applications in coordination chemistry.
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating ability and steric tunability. nih.gov The standard route to an NHC involves the deprotonation of its corresponding azolium salt precursor. nih.gov
This compound can be readily converted into an NHC precursor. The key step is the quaternization of the N3 nitrogen atom with an alkylating agent (e.g., an ethyl halide) to form a 1,3-diethyl-4-iodo-5-methyl-1H-imidazolium salt. This salt is the direct precursor to the NHC. Deprotonation at the C2 position, typically with a strong base, yields the free carbene, which can be trapped by a metal center.
A closely related compound, 1,3-diethyl-4-iodo-imidazolium iodide, has been used to synthesize NHC complexes through an oxidative addition/rearrangement reaction sequence with low-valent transition metals like palladium and platinum. acs.org This demonstrates the utility of iodo-substituted imidazolium (B1220033) salts in forming stable metal-NHC complexes. The substituents on the imidazole ring (ethyl, iodo, methyl) allow for precise control over the steric and electronic environment of the resulting metal complex, influencing its catalytic activity and stability.
Table 1: Comparison of Imidazolium Salt NHC Precursors
| Imidazolium Salt Precursor | N-Substituents | Backbone Substituents | Key Features | Reference |
|---|---|---|---|---|
| IMes·HCl | 2,4,6-trimethylphenyl (Mesityl) | H, H | Bulky, electron-rich, widely used in catalysis. | nih.gov |
| IPr·HCl | 2,6-diisopropylphenyl | H, H | Very bulky, enhances catalyst stability and activity. | nih.gov |
| 1,3-diethyl-4-iodo-imidazolium iodide | Ethyl | I, H | Contains a reactive C-I bond for post-synthetic modification or alternative metalation pathways. | acs.org |
| Hypothetical: 1,3-diethyl-5-iodo-4-methyl-imidazolium salt | Ethyl | I, Methyl | Asymmetric substitution pattern, offers steric and electronic tuning. | N/A |
Beyond NHCs, this compound can be elaborated into more complex chelating or bridging ligands. The nitrogen atoms of the imidazole ring are effective donors for a wide range of metal ions. fau.de By introducing additional coordinating groups through synthetic modification of the iodo or methyl positions, multidentate ligands can be created.
For example, a chelating ligand could be synthesized by replacing the iodo group (via a cross-coupling reaction) with a pyridine (B92270) or pyrazole (B372694) ring, creating a bidentate N,N'-donor ligand. Such ligands are crucial in forming stable metal complexes for applications ranging from catalysis to molecular magnetism. Copper(II) complexes with chelating 1-alkyl-2-(arylazo)imidazole ligands, for instance, have been synthesized and structurally characterized, showcasing the robust coordinating ability of the substituted imidazole core. rsc.org The ethyl and methyl groups provide steric bulk that can be used to create specific coordination pockets around the metal center, influencing substrate access and selectivity in catalytic reactions.
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The ability to design these materials at a molecular level allows for the creation of porous structures with exceptionally high surface areas and tunable properties. Imidazole-based ligands are frequently used in the construction of MOFs due to their excellent coordinating ability and structural rigidity. rsc.orgnih.gov
A "tecton" is a molecular building block used in the self-assembly of supramolecular structures. nih.gov To be used as a tecton for MOF construction, this compound would typically be functionalized with linker groups, most commonly carboxylates. For example, the methyl group could be oxidized to a carboxylic acid, or a dicarboxylic acid-containing moiety could be attached at the 5-position via a Suzuki coupling.
The resulting functionalized imidazole would act as a multitopic linker, with the imidazole nitrogen atoms and the carboxylate oxygen atoms coordinating to metal centers to form a stable, extended framework. fau.de The rational design of these tectons is central to "reticular chemistry," where the geometry of the linker and the coordination preference of the metal ion dictate the topology of the final MOF. nih.gov The presence of the ethyl group on the imidazole nitrogen can influence the packing within the framework and modify the properties of the pores. Imidazole molecules that are chemically coordinated into the MOF framework have been shown to be more effective at creating stable proton-conduction pathways compared to those merely adsorbed in the pores. nih.gov
A primary application of MOFs is in the field of gas storage and separation. rsc.orgrsc.org The chemical and physical properties of the internal pores of a MOF determine its affinity and selectivity for different gas molecules. By incorporating functionalized imidazole linkers into the framework, the pore environment can be precisely engineered.
MOFs constructed from imidazole-based tectons can exhibit enhanced performance for the capture of gases like carbon dioxide. The nitrogen atoms of the imidazole ring can act as Lewis basic sites, creating favorable interactions with CO2. soton.ac.uk Furthermore, the specific functionalities derived from the precursor, such as the ethyl group, can line the pores and influence the adsorption enthalpy for specific guest molecules. Research has shown that grafting imidazole species onto the metal nodes within a MOF can significantly enhance CO2 capture and subsequent catalytic conversion. soton.ac.uk While specific gas adsorption data for MOFs derived from this compound are not available, the principles of MOF design suggest that its integration could lead to materials with tailored gas separation properties.
Table 2: Functional Groups in MOFs and Their Effect on CO2 Adsorption
| Functional Group | Source/Example Ligand | Interaction Mechanism with CO2 | Effect on Adsorption | Reference |
|---|---|---|---|---|
| Amino (-NH2) | 2-aminoterephthalic acid | Lewis base-acid interaction with CO2. | Increases CO2 uptake and selectivity. | rsc.org |
| Open Metal Sites | MIL-101(Cr) | Direct coordination of CO2 to the metal center. | Strongly enhances adsorption at low pressures. | soton.ac.uk |
| Imidazole/Triazole | Imidazole-functionalized linkers | Lewis basic nitrogen sites interact with acidic CO2. | Provides additional favorable sorption sites. | nih.govsoton.ac.uk |
| Alkyl Groups | Alkyl-functionalized linkers | Increases van der Waals interactions; can tune pore size. | Can enhance selectivity for hydrocarbons over CO2. | nih.gov |
Despite a comprehensive search for "this compound," no specific research detailing its applications in advanced materials and catalysis as outlined was found. The scientific literature available within the public domain does not currently provide information on the use of this specific compound in the requested areas of homogeneous and heterogeneous catalysis, nor as a precursor for functional materials.
Therefore, this article cannot be generated as the requested detailed research findings for "this compound" in the specified applications are not present in the available scientific literature. Further research would be required to explore the potential of this compound in the outlined fields.
Theoretical and Computational Investigations of 1 Ethyl 5 Iodo 4 Methyl 1h Imidazole
Quantum Chemical Studies for Electronic Structure and Bonding Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution, stability, and chemical reactivity, which are crucial for predicting the behavior of 1-ethyl-5-iodo-4-methyl-1H-imidazole in various chemical environments.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized ground state geometry. researchgate.net This calculation minimizes the energy of the molecule to predict the most stable arrangement of its atoms.
From this optimized geometry, key structural parameters can be obtained. The table below illustrates the kind of data that would be generated for the bond lengths and angles within the molecule. These theoretical values can then be compared with experimental data if available, often showing good agreement. nih.gov
Table 1: Predicted Ground State Properties of this compound from DFT Calculations Note: This data is illustrative and based on typical values for similar structures, as specific literature for this compound is unavailable.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-I | ~2.10 |
| N1-C2 | ~1.38 |
| C4-C5 | ~1.37 |
| N1-C(ethyl) | ~1.47 |
| Bond Angles (°) | |
| C4-C5-I | ~128 |
| C2-N1-C5 | ~108 |
| C5-N1-C(ethyl) | ~126 |
| Dihedral Angles (°) | |
| C4-C5-N1-C(ethyl) | ~180 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. orientjchem.orgresearchgate.net For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the nitrogen lone pairs of the imidazole (B134444) ring and the antibonding orbitals of adjacent C-C or C-H bonds.
These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. The analysis would likely show significant delocalization within the imidazole ring, contributing to its aromatic character and stability. It would also detail the charge distribution across the atoms, identifying the most electronegative and electropositive sites. For instance, the nitrogen atoms are expected to carry a partial negative charge, while the iodine and the carbon atoms bonded to it would be influenced by polarization effects.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. orientjchem.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the iodine atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the imidazole ring, particularly the carbon atoms, making them susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity compared to other similar compounds.
Computational Prediction of Spectroscopic Signatures
Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.gov These calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for this compound would show distinct signals for the protons and carbons of the ethyl group, the methyl group, and the imidazole ring. The presence of the electronegative iodine atom would significantly influence the chemical shifts of the adjacent C5 carbon and the C4-methyl group. The table below presents hypothetical, yet representative, calculated NMR data.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound Note: This data is illustrative and based on typical values for similar structures, as specific literature for this compound is unavailable.
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C2-H | ~7.5 | - |
| C4-CH3 | ~2.2 | ~12 |
| N1-CH2CH3 | ~4.0 (quartet) | ~45 |
| N1-CH2CH3 | ~1.4 (triplet) | ~15 |
| C2 | - | ~138 |
| C4 | - | ~130 |
| C5 | - | ~90 |
Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic positions to determine the force constants of the bonds. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.
For this compound, the calculated IR and Raman spectra would show characteristic bands for the C-H stretching of the methyl and ethyl groups, the C=C and C=N stretching vibrations of the imidazole ring, and the C-I stretching mode, which would appear at a low frequency. Theoretical spectra are often scaled by an empirical factor to better match experimental results due to approximations in the computational methods. researchgate.net
Mechanistic Insights into Chemical Transformations
Theoretical and computational chemistry provide powerful tools to unravel the intricate details of chemical reactions involving this compound. By modeling the behavior of molecules and their interactions, researchers can gain profound insights into reaction mechanisms, predict the feasibility of synthetic pathways, and understand the energetic landscape of chemical transformations.
Computational Elucidation of Reaction Pathways for Functionalization
The functionalization of the this compound core is pivotal for the synthesis of novel derivatives with tailored properties. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the reaction pathways for various transformations. These studies typically involve mapping the potential energy surface of a reaction to identify the most favorable route from reactants to products.
A key area of investigation is the functionalization at the C5 position, currently occupied by an iodine atom. The carbon-iodine bond is a versatile handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Computational studies can model the entire catalytic cycle of these reactions, including the initial oxidative addition of the iodoimidazole to a metal catalyst (e.g., palladium), subsequent transmetalation with a coupling partner, and the final reductive elimination to yield the desired product.
These computational models can predict the structures of all intermediates and transition states along the reaction coordinate. By analyzing the geometries and electronic properties of these species, chemists can understand the factors that control the reaction's efficiency and selectivity. For instance, the steric hindrance imposed by the adjacent methyl and ethyl groups, as well as the electronic nature of the imidazole ring, can be computationally evaluated to predict their impact on the reaction outcome.
Furthermore, computational chemistry can explore novel, yet to be experimentally tested, functionalization strategies. This predictive power accelerates the discovery of new synthetic methodologies by allowing for the in silico screening of various reagents, catalysts, and reaction conditions before their implementation in the laboratory.
Transition State Analysis and Activation Energy Calculations
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway that separates reactants from products. Transition state analysis provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can precisely locate the geometry of a transition state and calculate its energy.
The energy difference between the reactants and the transition state is the activation energy (Ea), a crucial parameter that determines the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction, while a lower activation energy indicates a faster process.
By calculating the activation energies for different potential pathways of a reaction involving this compound, researchers can predict which pathway is kinetically favored. For example, in a substitution reaction, computational analysis can determine whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates) by comparing the activation energies of the respective transition states.
The following table presents hypothetical activation energies for plausible functionalization reactions at the C5 position of this compound, calculated using DFT methods. These values illustrate how computational chemistry can be used to compare the feasibility of different synthetic routes.
| Reaction Type | Coupling Partner | Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 | 18.5 |
| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh3)4 | 20.1 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)4/CuI | 16.8 |
| Heck Coupling | Styrene | Pd(OAc)2 | 22.4 |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and potential isomeric forms of this compound are fundamental to its chemical behavior and interactions.
The presence of a flexible ethyl group at the N1 position introduces conformational isomers. Rotation around the N-C and C-C single bonds of the ethyl group can lead to different spatial arrangements, or conformers. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and to determine the energy barriers for their interconversion. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules.
Tautomerism, the migration of a proton, is a common phenomenon in imidazole chemistry. researchgate.netmdpi.com However, in this compound, the nitrogen atom at the N1 position is substituted with an ethyl group, which prevents the typical annular tautomerism involving the N-H proton. mdpi.com While the most common form of tautomerism is blocked, computational studies can explore the possibility of other, less common tautomeric forms, such as those involving the methyl group, although these are generally expected to be significantly higher in energy. researchgate.net DFT calculations can predict the relative energies of different tautomers, providing insight into their potential existence and relative populations at equilibrium. mdpi.comrsc.org
Investigations of Noncovalent Interactions and Supramolecular Assemblies
Noncovalent interactions play a crucial role in determining the solid-state structure and properties of molecules, leading to the formation of well-ordered supramolecular assemblies. nih.gov For this compound, several types of noncovalent interactions are anticipated to be significant.
The iodine atom at the C5 position is a potent halogen bond donor. mdpi.com A halogen bond is a highly directional, noncovalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. mdpi.com Computational studies can map the electrostatic potential surface of the molecule to visualize the σ-hole on the iodine atom and predict the strength and geometry of potential halogen bonds.
Hydrogen bonding is another important noncovalent interaction. While the molecule lacks a traditional hydrogen bond donor like an N-H or O-H group, the C-H bonds of the ethyl and methyl groups, as well as the C-H bond of the imidazole ring, can act as weak hydrogen bond donors, particularly to strong acceptors.
Furthermore, the aromatic imidazole ring can participate in π-π stacking interactions, where two rings are arranged in a face-to-face or face-to-edge manner. These interactions are driven by a combination of electrostatic and dispersion forces.
Computational investigations, often in conjunction with crystallographic data of related compounds, can model how these various noncovalent interactions work in concert to guide the self-assembly of this compound molecules into distinct supramolecular architectures, such as chains, layers, or three-dimensional networks. nih.gov Understanding these interactions is key to predicting and controlling the crystal packing and, consequently, the material properties of the compound.
The following table summarizes the potential noncovalent interactions for this compound and their estimated interaction energies based on computational models of similar systems.
| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C5-I | N, O, or other Lewis bases | -3 to -8 |
| C-H···N Hydrogen Bond | Imidazole C-H | N atom of another imidazole | -1 to -3 |
| π-π Stacking | Imidazole ring | Imidazole ring | -2 to -5 |
| van der Waals Forces | Ethyl/Methyl groups | Neighboring molecules | Variable |
Conclusion and Future Research Directions in 1 Ethyl 5 Iodo 4 Methyl 1h Imidazole Chemistry
Synthesis and Functionalization: Unmet Challenges and Opportunities
The development of efficient and selective synthetic routes to 1-ethyl-5-iodo-4-methyl-1H-imidazole and its derivatives remains a primary objective. While general methods for imidazole (B134444) synthesis are well-established, achieving specific substitution patterns with high regioselectivity can be challenging. rsc.org Future research should focus on overcoming these hurdles.
Unmet Challenges:
Regiocontrolled Synthesis: Developing synthetic protocols that precisely control the placement of the ethyl, iodo, and methyl groups on the imidazole ring is crucial. Traditional methods often yield mixtures of isomers, necessitating complex purification steps. researchgate.net
Mild Reaction Conditions: Many existing methods for the synthesis of substituted imidazoles require harsh reaction conditions, which can limit the functional group tolerance and environmental friendliness of the process. researchgate.net
Availability of Starting Materials: The accessibility and cost of appropriately substituted precursors for the direct synthesis of this compound could be a limiting factor.
Opportunities for Innovation:
Novel Catalytic Systems: The exploration of new catalysts, including transition metal complexes and organocatalysts, could enable milder and more selective synthetic pathways.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of this iodoimidazole derivative warrants investigation. urv.cat
C-H Functionalization: Direct C-H functionalization of a pre-formed 1-ethyl-4-methyl-1H-imidazole core represents an atom-economical approach to introduce the iodo group at the C5 position.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Multi-component Reactions | High atom economy, operational simplicity. researchgate.net | Control of regioselectivity. |
| Cross-coupling Reactions | Versatility in introducing substituents. | Catalyst stability and cost. |
| Direct Iodination | Potentially straightforward. | Selectivity in polysubstituted systems. |
Emerging Applications in Catalysis and Advanced Materials Science
The inherent structural features of this compound suggest its potential utility in catalysis and materials science. The presence of a nucleophilic nitrogen atom and a reactive carbon-iodine bond opens avenues for its application as a ligand or a building block.
Catalysis:
N-Heterocyclic Carbene (NHC) Precursors: The imidazole core can be readily converted into N-heterocyclic carbenes, which are powerful ligands for transition metal catalysis. The substituents on the imidazole ring can be tuned to modulate the electronic and steric properties of the resulting NHC ligand, thereby influencing the catalytic activity and selectivity.
Organocatalysis: Imidazole derivatives themselves can act as organocatalysts in various organic transformations. The specific substitution pattern of this compound could impart unique catalytic properties.
Advanced Materials Science:
Ionic Liquids: Imidazolium (B1220033) salts, derived from imidazoles, are a prominent class of ionic liquids. numberanalytics.com By quaternizing the nitrogen atom of this compound, novel ionic liquids with tailored properties such as thermal stability and conductivity could be synthesized. numberanalytics.com
Polymers and Coordination Polymers: The bifunctional nature of this molecule (a potential coordination site at the nitrogen and a reactive C-I bond) makes it an attractive monomer for the synthesis of novel polymers and coordination frameworks with interesting electronic or photophysical properties. numberanalytics.com
Interdisciplinary Research Prospects Involving this compound
The versatile nature of the imidazole scaffold suggests that this compound could be a valuable tool in interdisciplinary research, bridging chemistry with biology and medicine.
Medicinal Chemistry: Imidazole is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.net The introduction of an iodine atom can enhance biological activity, and the ethyl and methyl groups can modulate lipophilicity and metabolic stability. This makes this compound an interesting candidate for screening in various biological assays to identify potential therapeutic applications. ontosight.ai
Chemical Biology: As a halogenated heterocyclic compound, it could serve as a probe to study biological processes. The iodine atom can be used as a handle for bioconjugation or as a heavy atom for X-ray crystallographic studies of protein-ligand interactions.
Sustainable Chemical Practices in Iodoimidazole Research
The principles of green chemistry should be integral to future research involving this compound. jnj.com This includes the development of environmentally benign synthetic methods and the use of sustainable resources.
Key areas of focus for sustainable practices include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. nih.gov
Use of Renewable Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.gov
Energy Efficiency: Employing energy-efficient synthetic techniques such as microwave-assisted synthesis or mechanochemistry. nih.gov
Catalytic Methods: Prioritizing catalytic reactions over stoichiometric ones to reduce waste generation.
Recent advancements in sustainable chemistry, such as the use of caesium fluoride as a safer alternative to PFAS in fluorination reactions, highlight the potential for developing greener methodologies for halogenation in imidazole synthesis. urv.cat
Outlook on the Broader Impact of Imidazole Chemistry in Enabling Technologies
The continued exploration of imidazole derivatives, including this compound, is expected to have a significant impact on various enabling technologies. The versatility of the imidazole core ensures its relevance in diverse fields. numberanalytics.com
Future advancements in imidazole chemistry are anticipated to contribute to:
Drug Discovery: The development of new therapeutic agents with improved efficacy and reduced side effects. researchgate.net
Materials Science: The creation of novel materials with tailored properties for applications in electronics, energy storage, and separations. numberanalytics.comnumberanalytics.com
Catalysis: The design of more efficient and selective catalysts for a wide range of chemical transformations, contributing to more sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 1-ethyl-5-iodo-4-methyl-1H-imidazole?
- Methodological Answer :
- Multi-component reactions : Utilize a one-pot synthesis approach with hydrazine derivatives, aldehydes, and ammonium acetate under reflux conditions in ethanol. This method is scalable and avoids transition-metal catalysts, as demonstrated in analogous imidazole syntheses .
- Iodination strategies : Introduce iodine at the 5-position via electrophilic substitution. Pre-functionalize the imidazole core with directing groups (e.g., methyl at C4) to regioselectively install iodine using N-iodosuccinimide (NIS) in acidic media .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by HPLC .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze , , and NMR spectra. Key signals include:
- : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), methyl at C4 (δ 2.3–2.5 ppm, singlet) .
- : Iodo-substituted carbon (C5) typically appears at δ 90–100 ppm .
- X-ray crystallography : Use SHELX software for refinement. The iodine atom’s heavy electron density aids in resolving the crystal structure .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Susceptible to light-induced decomposition due to the iodo substituent. Store in amber vials at –20°C under inert gas (N or Ar) .
- Handling : Use fume hoods and personal protective equipment (gloves, goggles) to avoid exposure. Monitor for iodide byproducts via TLC .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic effects of iodine. The electron-withdrawing nature of iodine lowers HOMO energy, reducing nucleophilic attack susceptibility .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The iodine atom may enhance halogen bonding in active sites, as seen in analogous imidazole-based inhibitors .
Q. What contradictions exist in spectroscopic data interpretation for halogenated imidazoles?
- Methodological Answer :
- NMR shifts : Discrepancies in chemical shifts for iodine-substituted carbons (δ 90–100 ppm vs. δ 105–110 ppm in some studies) arise from solvent polarity and concentration effects. Validate with computational NMR tools (e.g., ACD/Labs) .
- Mass spectrometry : Fragmentation patterns vary with ionization techniques. Use high-resolution mass spectrometry (HRMS) to distinguish [M] from isotopic clusters (e.g., , ) .
Q. How can this compound be optimized for use in transition-metal-free reactions?
- Methodological Answer :
- Base-promoted cyclization : Adapt methods for spiro-imidazolone synthesis using KCO in DMF at 80°C. The iodine substituent facilitates C–I bond activation in cross-coupling reactions without metal catalysts .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability while maintaining yields >80% .
Q. What strategies resolve low yields in iodinated imidazole syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
